

2-Ethylacridine: A Technical Overview of its Chemical Synthesis and Biological Significance

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Compound of Interest

Compound Name: 2-Ethylacridine

Cat. No.: B12942355

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 55751-83-2[1] Molecular Formula: C₁₅H₁₃N[1]

This technical guide provides a comprehensive overview of **2-Ethylacridine**, a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document outlines the key chemical and biological aspects of **2-Ethylacridine**, with a focus on its synthesis, and known biological activities, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Data

A summary of the key physicochemical properties of **2-Ethylacridine** is presented in the table below for easy reference.

Property	Value	Source
CAS Number	55751-83-2	[1]
Molecular Formula	C ₁₅ H ₁₃ N	[1]
Molecular Weight	207.27 g/mol	[1]
IUPAC Name	2-ethylacridine	[1]
SMILES	<chem>CCC1=CC2=CC3=CC=CC=C3N=C2C=C1</chem>	[1]
InChI	InChI=1S/C15H13N/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16-15/h3-10H,2H2,1H3	[1]
InChIKey	LMTKWIQCTSKTDN-UHFFFAOYSA-N	[1]

Synthesis of 2-Ethylacridine

The synthesis of acridine derivatives can be achieved through several established methods. While a specific, detailed experimental protocol for the direct synthesis of **2-Ethylacridine** is not readily available in the reviewed literature, its synthesis can be logically approached through common methodologies for acridine ring formation, such as the Friedländer annulation or the Ullmann condensation followed by cyclization.

Conceptual Experimental Protocol: Friedländer Annulation

The Friedländer annulation is a widely used method for the synthesis of quinolines and, by extension, acridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group. For the synthesis of **2-Ethylacridine**, a plausible approach would involve the reaction of a suitably substituted 2-aminobenzophenone derivative with a ketone bearing an ethyl group.

Hypothetical Reactants:

- A 2-aminobenzophenone derivative with a substituent that would correspond to the desired substitution pattern on the acridine core.
- An appropriate ketone, for instance, 1-phenylpropan-1-one, which would provide the ethyl group at the 2-position of the resulting acridine.

General Procedure:

- **Condensation:** The 2-aminobenzophenone derivative and the ketone are typically reacted in the presence of a catalyst. Common catalysts include acids (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium hydroxide).
- **Solvent and Temperature:** The reaction is often carried out in a high-boiling solvent, such as ethanol or dimethylformamide (DMF), and may require heating to reflux to drive the condensation and subsequent cyclization.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation, extraction, and subsequent purification by recrystallization or column chromatography to yield pure **2-Ethylacridine**.



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Caption: Conceptual workflow for the synthesis of **2-Ethylacridine** via Friedländer Annulation.

Biological Activity and Potential Applications

Acridine derivatives are known to exert their biological effects through various mechanisms, most notably through intercalation into DNA and inhibition of enzymes such as topoisomerases. [4] While specific quantitative data for **2-Ethylacridine** is limited in publicly available literature, the broader class of acridine compounds has shown significant promise in several therapeutic areas.

Anticancer Activity

Many acridine derivatives have been investigated for their anticancer properties. For instance, certain N-[2-(dialkylamino)alkyl]acridine-4-carboxamides have demonstrated remarkable activity against solid tumors in vivo.[5] Platinum-acridine hybrid agents have also shown potent nanomolar activity in various cancer cell lines, including liver (HepG2), lung (NCI-H460), and breast (MDA-MB-436) cancers.[6] The anticancer activity of acridines is often attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, and to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.[4]

Anti-inflammatory Activity

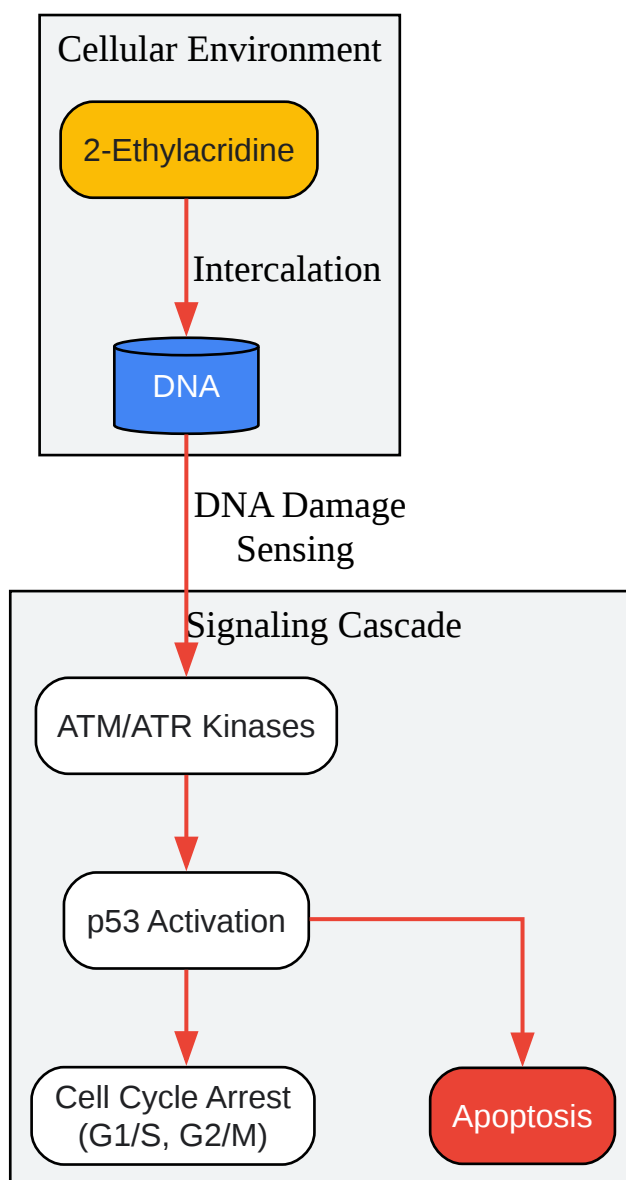
Some novel acridine derivatives have been synthesized and evaluated for their anti-inflammatory effects. For example, certain condensation products of 9-chloroacridines with various amines have exhibited significant anti-inflammatory activity in animal models.[3]

Enzyme Inhibition

The planar aromatic structure of the acridine ring system makes it an ideal scaffold for designing enzyme inhibitors. Acridine derivatives have been shown to inhibit a variety of enzymes. For instance, some acridone derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Potential Signaling Pathway Involvement

Given the known mechanisms of action for acridine compounds, **2-Ethylacridine** could potentially be involved in signaling pathways related to DNA damage response and cell cycle regulation. Intercalation of **2-Ethylacridine** into DNA would likely trigger a DNA damage response, potentially activating pathways involving ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, leading to cell cycle arrest and apoptosis.



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Caption: Hypothetical signaling pathway for **2-Ethylacridine**-induced DNA damage response.

Conclusion

2-Ethylacridine, as a member of the pharmacologically significant acridine family, holds potential for further investigation in drug discovery and development. While specific biological data for this compound is not extensively documented, the known activities of related acridine derivatives suggest that it may possess valuable anticancer, anti-inflammatory, or other therapeutic properties. The synthesis of **2-Ethylacridine** can be approached through

established synthetic methodologies for the acridine scaffold. Further research is warranted to elucidate the specific biological targets, mechanisms of action, and therapeutic potential of **2-Ethylacridine**. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

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